molecular formula C47H80N2O14 B15190138 Chimeramycin A CAS No. 87084-47-7

Chimeramycin A

Katalognummer: B15190138
CAS-Nummer: 87084-47-7
Molekulargewicht: 897.1 g/mol
InChI-Schlüssel: ASNJGNMYROPVAB-QRZIOQSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chimeramycin A is a complex natural product isolated from the genus Streptomyces It is known for its potent antibacterial and antifungal properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chimeramycin A is challenging due to its structural complexity. The total synthesis typically involves a chemoenzymatic approach that combines de novo skeleton construction with late-stage enzymatic oxidation reactions. Key steps include boron-alkyl Suzuki-Miyaura cross-coupling, macrolactamization, and Lacey-Dieckmann condensation reactions .

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cultures. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.

Analyse Chemischer Reaktionen

Types of Reactions

Chimeramycin A undergoes various chemical reactions, including:

    Oxidation: Enzymatic epoxidations using redox enzymes.

    Reduction: Reduction of specific functional groups to achieve desired intermediates.

    Substitution: SN2-type azidation and Staudinger reduction.

Common Reagents and Conditions

    Oxidation: Redox enzymes like AvmO3 and AvmO2.

    Reduction: Staudinger reduction reagents.

    Substitution: Boron-alkyl reagents for Suzuki-Miyaura cross-coupling.

Major Products Formed

The major products formed from these reactions include highly functionalized intermediates that are crucial for the final construction of this compound’s complex structure .

Wissenschaftliche Forschungsanwendungen

Chimeramycin A has a wide range of scientific research applications:

Wirkmechanismus

Chimeramycin A exerts its effects by inhibiting key enzymes involved in bacterial and fungal cell wall synthesis. It targets specific molecular pathways, disrupting essential cellular functions and leading to cell death. The compound’s unique structure allows it to bind effectively to its molecular targets, enhancing its potency .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Chimeramycin A is unique due to its specific structural features and the combination of chemical reactions required for its synthesis. Its potent antibacterial and antifungal properties, along with its complex structure, make it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

87084-47-7

Molekularformel

C47H80N2O14

Molekulargewicht

897.1 g/mol

IUPAC-Name

[(4R,5S,6R,7S,9R,11E,13E,15S,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-16-ethyl-7-formyl-5,9,13,15-tetramethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C47H80N2O14/c1-15-35-26(3)20-25(2)16-18-36(61-39-19-17-34(48(11)12)29(6)56-39)27(4)21-33(24-50)43(28(5)37(59-32(9)51)22-38(52)60-35)63-46-42(53)41(49(13)14)44(30(7)58-46)62-40-23-47(10,55)45(54)31(8)57-40/h16,18,20,24,26-31,33-37,39-46,53-55H,15,17,19,21-23H2,1-14H3/b18-16+,25-20+/t26-,27+,28-,29+,30+,31-,33+,34-,35+,36?,37+,39-,40-,41+,42+,43+,44+,45-,46-,47+/m0/s1

InChI-Schlüssel

ASNJGNMYROPVAB-QRZIOQSRSA-N

Isomerische SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)C=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C)\C)C

Kanonische SMILES

CCC1C(C=C(C=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)OC4CCC(C(O4)C)N(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.